2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole
Overview
Description
2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole is a useful research compound. Its molecular formula is C13H14ClNO4 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole is a member of the oxazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the reaction of chloromethyl derivatives with 3,4,5-trimethoxyphenyl precursors. The structural formula can be represented as follows:
The presence of the chloromethyl group is crucial for its reactivity and subsequent biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated primarily in vitro against several cancer cell lines. The following sections summarize key findings from various studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cell lines using MTT assays. Results showed varying degrees of cytotoxicity with IC50 values ranging from 10 to 20 µM in some derivatives .
- Mechanism of Action : The proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is common among many oxazole derivatives .
Enzyme Inhibition
In addition to anticancer properties, the compound has shown potential as an enzyme inhibitor:
- Tyrosinase Inhibition : Some derivatives within this class have demonstrated potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. In studies, certain compounds exhibited IC50 values significantly lower than kojic acid, a known inhibitor .
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
- Study on Cytotoxicity : A study involving a series of oxazole derivatives showed that those with methoxy substitutions had enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
- Tyrosinase Inhibition Study : Another investigation focused on the structural modifications affecting tyrosinase inhibition revealed that specific hydroxyl groups significantly increased inhibitory potency .
Properties
IUPAC Name |
2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPFMLGCAMANCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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